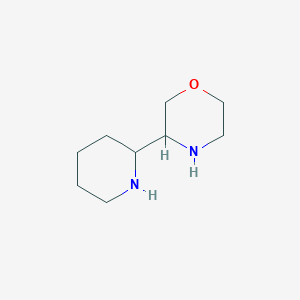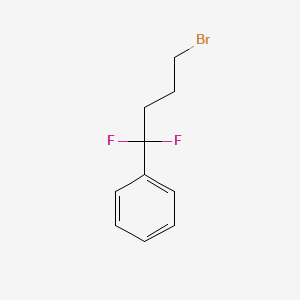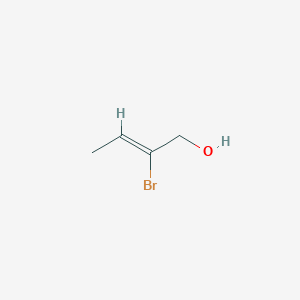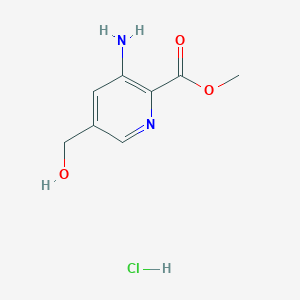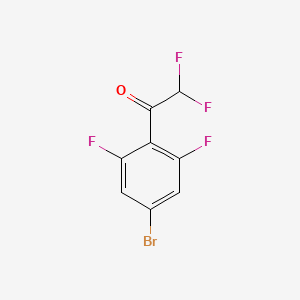amine](/img/structure/B13513030.png)
[(2R)-1-(dimethylamino)propan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(dimethylamino)propan-2-ylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a dimethylamino group attached to a propan-2-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)propan-2-ylamine typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This process results in the formation of the desired amine along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar catalytic processes. The reaction conditions are optimized to maximize yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(dimethylamino)propan-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or tertiary amines.
Aplicaciones Científicas De Investigación
(2R)-1-(dimethylamino)propan-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a precursor to pharmaceutical compounds.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of (2R)-1-(dimethylamino)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler secondary amine with similar chemical properties.
Trimethylamine: Another related compound with three methyl groups attached to the nitrogen atom.
Diethylamine: A secondary amine with ethyl groups instead of methyl groups.
Uniqueness
(2R)-1-(dimethylamino)propan-2-ylamine is unique due to its specific structural configuration and the presence of the propan-2-yl backbone. This gives it distinct chemical and physical properties compared to other similar compounds, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(2R)-1-N,1-N,2-N-trimethylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7-2)5-8(3)4/h6-7H,5H2,1-4H3/t6-/m1/s1 |
Clave InChI |
KGTKCYPWFGFSAH-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CN(C)C)NC |
SMILES canónico |
CC(CN(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
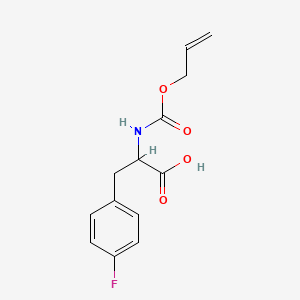
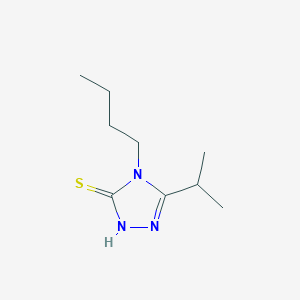
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
